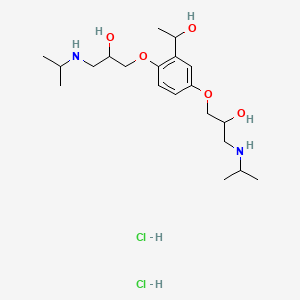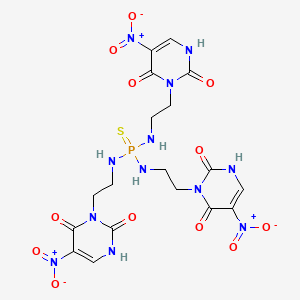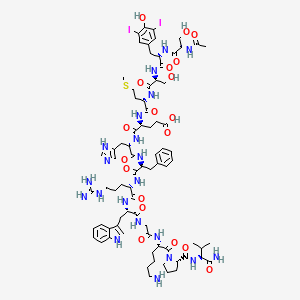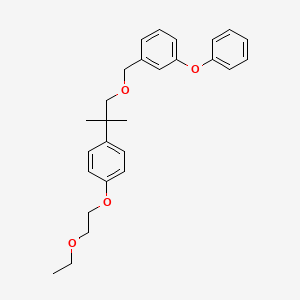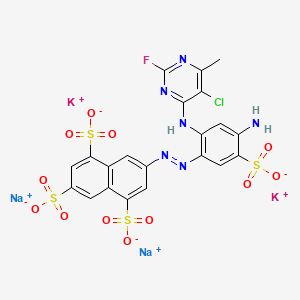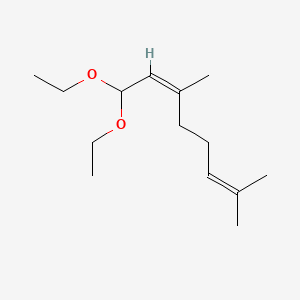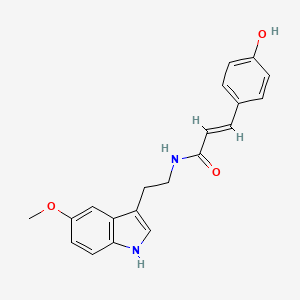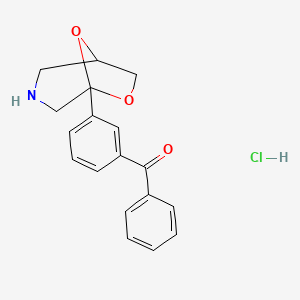
(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(6,8-Dioxa-3-azabicyclo(321)oct-5-yl)phenyl)phenylmethanone hydrochloride is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylmethanone group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has been studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be used in the treatment of certain diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-(6,8-Dioxa-3-azabicyclo(3.2.1)oct-5-yl)phenyl)phenylmethanone hydrochloride involves its interaction with specific molecular targets. It can bind to proteins, altering their function and activity. This binding can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Eigenschaften
CAS-Nummer |
84508-87-2 |
|---|---|
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
[3-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c20-17(13-5-2-1-3-6-13)14-7-4-8-15(9-14)18-12-19-10-16(22-18)11-21-18;/h1-9,16,19H,10-12H2;1H |
InChI-Schlüssel |
WAXDADOMWXRTCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COC(O2)(CN1)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




